N-[(2Z,4E)-1-(dimethylamino)-1-oxo-5-phenylpenta-2,4-dien-2-yl]benzamide
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Overview
Description
N-{(1Z,3E)-1-[(DIMETHYLAMINO)CARBONYL]-4-PHENYL-1,3-BUTADIENYL}BENZAMIDE is an organic compound characterized by its complex structure, which includes a dimethylaminocarbonyl group, a phenyl group, and a butadienyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{(1Z,3E)-1-[(DIMETHYLAMINO)CARBONYL]-4-PHENYL-1,3-BUTADIENYL}BENZAMIDE typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the butadienyl chain: This can be achieved through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired butadienyl chain.
Introduction of the dimethylaminocarbonyl group: This step involves the reaction of the butadienyl intermediate with dimethylamine and a carbonyl source, such as phosgene or a carbonyl chloride.
Attachment of the phenyl group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction, where the butadienyl intermediate reacts with benzoyl chloride in the presence of a Lewis acid catalyst.
Formation of the final compound: The final step involves the coupling of the dimethylaminocarbonyl-butadienyl intermediate with benzamide under appropriate reaction conditions.
Industrial Production Methods
Industrial production of N-{(1Z,3E)-1-[(DIMETHYLAMINO)CARBONYL]-4-PHENYL-1,3-BUTADIENYL}BENZAMIDE may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-{(1Z,3E)-1-[(DIMETHYLAMINO)CARBONYL]-4-PHENYL-1,3-BUTADIENYL}BENZAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the dimethylaminocarbonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted benzamides or butadienyl derivatives.
Scientific Research Applications
N-{(1Z,3E)-1-[(DIMETHYLAMINO)CARBONYL]-4-PHENYL-1,3-BUTADIENYL}BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-{(1Z,3E)-1-[(DIMETHYLAMINO)CARBONYL]-4-PHENYL-1,3-BUTADIENYL}BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
N-{(1Z,3E)-1-[(DIMETHYLAMINO)CARBONYL]-4-PHENYL-1,3-BUTADIENYL}BENZAMIDE: Unique due to its specific structural arrangement and functional groups.
N-{(1Z,3E)-1-[(METHYLAMINO)CARBONYL]-4-PHENYL-1,3-BUTADIENYL}BENZAMIDE: Similar structure but with a methylamino group instead of a dimethylamino group.
N-{(1Z,3E)-1-[(ETHYLAMINO)CARBONYL]-4-PHENYL-1,3-BUTADIENYL}BENZAMIDE: Similar structure but with an ethylamino group.
Uniqueness
N-{(1Z,3E)-1-[(DIMETHYLAMINO)CARBONYL]-4-PHENYL-1,3-BUTADIENYL}BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the dimethylaminocarbonyl group, in particular, may enhance its bioactivity and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C20H20N2O2 |
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Molecular Weight |
320.4 g/mol |
IUPAC Name |
N-[(2Z,4E)-1-(dimethylamino)-1-oxo-5-phenylpenta-2,4-dien-2-yl]benzamide |
InChI |
InChI=1S/C20H20N2O2/c1-22(2)20(24)18(15-9-12-16-10-5-3-6-11-16)21-19(23)17-13-7-4-8-14-17/h3-15H,1-2H3,(H,21,23)/b12-9+,18-15- |
InChI Key |
FTDKOHFWHSQAEH-PQGFFOKXSA-N |
Isomeric SMILES |
CN(C)C(=O)/C(=C/C=C/C1=CC=CC=C1)/NC(=O)C2=CC=CC=C2 |
Canonical SMILES |
CN(C)C(=O)C(=CC=CC1=CC=CC=C1)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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